molecular formula C20H14ClFN2O2S B6532681 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluoro-N-[(furan-2-yl)methyl]benzamide CAS No. 923433-20-9

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluoro-N-[(furan-2-yl)methyl]benzamide

Cat. No. B6532681
CAS RN: 923433-20-9
M. Wt: 400.9 g/mol
InChI Key: PDDSPWVKIQZQHO-UHFFFAOYSA-N
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Description

“N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluoro-N-[(furan-2-yl)methyl]benzamide” is a complex organic compound. It contains a benzothiazole moiety, which is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . Benzothiazole derivatives are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . The structure of the compound can be further characterized by the substituents attached to the benzothiazole moiety .


Chemical Reactions Analysis

Benzothiazole derivatives are highly reactive and can undergo a variety of chemical reactions. The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific substituents attached to the benzothiazole moiety. For example, the compound “4-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide” has a molecular weight of 268.76 g/mol and a topological polar surface area of 70.2 Ų .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl halides). Here’s how this compound fits in:

Cycloalkane Naming

The compound contains two cycloalkane rings: cyclopentane and cyclobutane. We name it as follows:

Medicinal and Industrial Applications

N-containing compounds find diverse applications, including:

Catalytic Protodeboronation

F2899-3877 can participate in catalytic protodeboronation reactions:

Mechanism of Action

While the specific mechanism of action for “N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluoro-N-[(furan-2-yl)methyl]benzamide” is not mentioned in the search results, benzothiazole derivatives are known to exhibit a wide range of biological activities. They are effective against various types of cancer cell lines through a multitude of mechanisms, some of which are poorly studied or understood .

Future Directions

Benzothiazole derivatives are a promising area of research due to their wide range of biological activities. Future research may focus on developing new drugs and materials based on these compounds, as well as new synthetic approaches and patterns of reactivity .

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluoro-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O2S/c1-12-16(21)7-8-17-18(12)23-20(27-17)24(11-15-6-3-9-26-15)19(25)13-4-2-5-14(22)10-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDSPWVKIQZQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CO3)C(=O)C4=CC(=CC=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-fluoro-N-(furan-2-ylmethyl)benzamide

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